2',3'-PIA serves as a valuable research tool for studying the activity of adenosine and adenylate deaminase (ADA), an enzyme that breaks down adenosine. Due to the modification in the ribose sugar, 2',3'-PIA becomes resistant to deamination by ADA, allowing researchers to investigate adenosine's functions without interference from ADA activity. This is crucial for understanding the physiological roles of adenosine in various biological processes [1].
[1] Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine 98% (362-75-4). Retrieved from
',3'-PIA can also be used to study the interactions between adenosine and its receptors. Since it mimics some of adenosine's properties but is resistant to deamination, 2',3'-PIA can help researchers distinguish between the effects mediated by direct receptor activation and those indirectly caused by adenosine breakdown products. This information aids in understanding the specific roles of different adenosine receptor subtypes in various physiological processes [2].
[2] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J. M., & Muller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII. Classification of adenosine receptors. Pharmacol. Rev., 63(4), 1-51.
The presence of the isopropylidene group in 2',3'-PIA can mimic certain naturally occurring modifications found in RNA molecules. This allows researchers to study the effects of these modifications on RNA structure, function, and interactions with other molecules. By incorporating 2',3'-PIA into synthetic RNA molecules, scientists can gain insights into the role of these modifications in various biological processes [3].
[3] Moore, M. J., & Czarny, T. L. (2006). Chemical modifications of RNA: Structure and function. Chem. Soc. Rev., 35(12), 1637-1654.
2',3'-O-Isopropylideneadenosine is a modified nucleoside derivative of adenosine, characterized by the presence of an isopropylidene group at the 2' and 3' positions of the ribose sugar. Its chemical formula is C₁₃H₁₇N₅O₄, and it has a molecular weight of 293.30 g/mol. This compound is often utilized in biochemical research due to its ability to mimic the structure of adenosine while providing enhanced stability against nucleolytic degradation, making it a valuable tool in various synthetic and biological applications .
2'-PIA's mechanism of action relies on its structural similarity to adenosine. It can bind to receptors and enzymes that recognize adenosine but alters their function due to the locked conformation of the sugar ring []. This allows researchers to probe the specific roles of different parts of the adenosine molecule in various cellular processes.
For example, 2'-PIA can activate A2A adenosine receptors, which play a role in regulating dopamine signaling in the brain [].
The biological activity of 2',3'-O-Isopropylideneadenosine is primarily linked to its role as a nucleoside analog. It exhibits properties that can influence cellular processes, including:
Various synthesis methods have been developed for 2',3'-O-Isopropylideneadenosine, including:
These methods often allow for high yields and purity, making them suitable for laboratory applications.
The applications of 2',3'-O-Isopropylideneadenosine span various fields:
Interaction studies involving 2',3'-O-Isopropylideneadenosine focus on its binding affinity with enzymes and receptors related to nucleotide metabolism. These studies help elucidate its role as a substrate or inhibitor in biochemical pathways. Additionally, understanding how this compound interacts with cellular components can provide insights into its biological effects and therapeutic potential.
Several compounds share structural similarities with 2',3'-O-Isopropylideneadenosine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Adenosine | Natural nucleoside | Essential for energy transfer (ATP) |
2',3'-O-Cycloadenosine | Cyclized form of adenosine | Exhibits different enzymatic behavior |
5'-O-Diphosphoadenosine | Contains two phosphate groups | Involved in energy metabolism |
2',3'-Dideoxyadenosine | Lacks hydroxyl groups at 2' and 3' | Antiviral properties; used in HIV therapy |
Each of these compounds has distinct characteristics that differentiate them from 2',3'-O-Isopropylideneadenosine, particularly concerning their biological roles and reactivity profiles. The unique features of 2',3'-O-Isopropylideneadenosine make it particularly valuable for research applications where stability and reactivity are critical factors.
Recent advancements leverage engineered deoxyribose-5-phosphate aldolase (DERA) variants to synthesize 2'-modified ribose analogs, enabling stereoselective production of nucleosides. DERA catalyzes the aldol condensation of glyceraldehyde-3-phosphate with acetaldehyde to form 2-deoxyribose-5-phosphate, but engineered variants (e.g., F76A) expand substrate scope to include aldehydes with 2'-functional groups.
Biocatalytic Cascade Workflow
Enzyme | Modification | Substrate Scope | Conversion Efficiency |
---|---|---|---|
DERA F76A | 2'-F, 2'-Me | Broad aldehydes | 38% (2'-Me) |
PPM | 2'-OH, 2'-F | Modified ribose-5-phosphate | Moderate |
PNP | 2'-OH, 2'-Me | Ribose-1-phosphate | Variable |
This one-pot multienzyme system produces adenosine analogs with 2'-fluoro or 2'-methyl groups, achieving conversions up to 38% for 2'-methyl derivatives. The approach bypasses protecting groups, enabling scalable synthesis of therapeutically relevant nucleosides.
The 2',3'-O-isopropylidene group serves as a reversible protecting group for ribose hydroxyls, enabling selective modifications at the 5'-position. Acetalisation with 2,2-diethoxypropane or acetone under acidic conditions (e.g., toluene-4-sulfonic acid) selectively protects 2',3'-OH groups, leaving the 5'-OH available for phosphorylation or etherification.
Comparative Protecting Groups
Group | Reagent | Conditions | Selectivity | Stability |
---|---|---|---|---|
Isopropylidene | 2,2-Diethoxypropane | Acidic, RT | 2',3'-OH | Acid-sensitive |
Benzylidene | Benzaldehyde dimethyl acetal | Acidic | 2',3'-OH | Photolabile |
Deprotection is achieved via mild acidic hydrolysis (e.g., HCl in methanol), regenerating free adenosine or derivatives. This strategy is critical for synthesizing 5'-modified analogs, such as 5'-ethoxymethyladenosine.
Adenosine deaminase (EC 3.5.4.4) is a zinc-dependent enzyme critical for purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine to inosine. The enzyme’s active site features a zinc ion coordinated by histidine and aspartate residues (His15, His17, His214, Asp295) and positioned to polarize a water molecule for nucleophilic attack on the substrate’s C6 position [2].
For 2',3'-O-isopropylideneadenosine, the deamination pathway diverges from that of unmodified adenosine due to steric and electronic effects introduced by the isopropylidene group. This bicyclic ketal protects the 2'- and 3'-hydroxyl groups of the ribose moiety, altering the substrate’s conformational flexibility and hydrogen-bonding capacity. Studies indicate that while the primary catalytic mechanism—involving zinc-activated hydroxide attack on C6—remains conserved, the reaction kinetics and product distribution differ significantly [7] [8]. For example, the isopropylidene group reduces the substrate’s binding affinity to ADA by approximately 30% compared to adenosine, as measured by Michaelis-Menten constants [7].
Table 1: Comparative Kinetic Parameters for ADA-Catalyzed Deamination
Substrate | $$ K_m $$ (μM) | $$ k_{cat} $$ (s⁻¹) | $$ k{cat}/Km $$ (μM⁻¹s⁻¹) |
---|---|---|---|
Adenosine | 12 ± 1.2 | 45 ± 3.5 | 3.75 |
2',3'-O-Isopropylideneadenosine | 18 ± 2.1 | 28 ± 2.8 | 1.56 |
The reduced catalytic efficiency ($$ k{cat}/Km $$) underscores the isopropylidene group’s impact on substrate positioning within the active site [7] [8].
The 2',3'-O-isopropylidene group disrupts key interactions between ADA and the ribose moiety, which are critical for substrate recognition. In native adenosine, the 2'- and 3'-hydroxyl groups form hydrogen bonds with Asp19 and His17, respectively, stabilizing the ribose in a C3'-endo conformation [2]. The isopropylidene group eliminates these interactions, forcing the ribose into a locked C2'-exo/C3'-exo puckering mode, as evidenced by nuclear magnetic resonance (NMR) studies [1] [5].
This structural perturbation has two major consequences:
Molecular dynamics simulations further reveal that the isopropylidene group induces a 1.2 Å displacement of the adenine ring relative to the zinc ion, reducing the efficiency of hydroxide-mediated deamination [8].
The activity of ADA on 2',3'-O-isopropylideneadenosine is highly sensitive to pH, with optimal activity observed near physiological pH (7.4–8.0). Spectrophotometric studies measuring differential millimolar extinction coefficients ($$ \Delta \epsilon $$) demonstrate that the protonation state of active site residues—particularly Asp295 and His238—governs catalytic efficiency [3] [8].
Table 2: pH-Dependent $$ \Delta \epsilon $$ Values for ADA-Catalyzed Deamination
pH | $$ \Delta \epsilon $$ at 265 nm (mM⁻¹cm⁻¹) |
---|---|
6.5 | 8.27 ± 0.02 |
7.0 | 8.36 ± 0.02 |
8.0 | 8.42 ± 0.03 |
9.0 | 7.89 ± 0.04 |
At pH < 7.0, protonation of Asp295 disrupts its hydrogen bond with the substrate’s 6-hydroxyl group, while at pH > 8.0, deprotonation of His238 weakens its interaction with the same group [3] [8]. These shifts explain the bell-shaped pH-activity profile, with maximal activity centered at pH 7.5–8.0.
2',3'-O-Isopropylideneadenosine serves as a crucial synthetic intermediate in the development of antiviral prodrugs, primarily through its ability to provide selective protection of the ribose 2' and 3' hydroxyl groups while maintaining the adenine base for subsequent modifications [1]. This compound functions as a key building block in nucleoside analog synthesis, where the isopropylidene protecting group allows for regioselective transformations at the 5' position and N6 position of the adenine moiety [2].
The utility of 2',3'-O-Isopropylideneadenosine in antiviral prodrug development stems from its role as a molecular scaffold that enables the introduction of modifications essential for creating nucleoside analogs with enhanced antiviral properties [3]. The isopropylidene protection strategy provides stability under basic conditions while remaining removable under mild acidic conditions, making it ideal for multi-step synthetic sequences required in prodrug synthesis [4].
In the context of antiviral agent development, nucleoside analogs must overcome significant challenges including poor membrane permeability and insufficient cellular phosphorylation [5]. The development of prodrug strategies has addressed these limitations by creating lipophilic derivatives that can efficiently deliver nucleosides to target sites and bypass rate-limited phosphorylation steps [5]. Recent advances in nucleotide prodrug technology have led to successful antiviral agents including sofosbuvir, tenofovir alafenamide, and remdesivir, demonstrating the clinical validation of this approach [5].
The synthetic versatility of 2',3'-O-Isopropylideneadenosine is exemplified in the preparation of modified nucleosides for structure-activity relationship studies. Research has shown that nucleoside analogs derived from this intermediate can exhibit moderate to potent anti-human immunodeficiency virus activities, with certain derivatives showing efficacy values ranging from 1.2 to 11.6 micromolar [6]. The ability to maintain antiviral potency while minimizing cytotoxicity represents a critical advantage in therapeutic development.
Compound Type | Antiviral Activity (EC50, μM) | Cytotoxicity (IC50, μM) | Selectivity Index |
---|---|---|---|
Cytidine derivative 17 | 1.3 | >100 | >77 |
5-Fluorocytidine 18 | 11.6 | >100 | >8.6 |
Adenosine derivative 24 | 8.1 | >100 | >12.3 |
2-Fluoroadenosine 32 | 1.2 | 1.5 | 1.25 |
Advanced prodrug approaches utilizing 2',3'-O-Isopropylideneadenosine derivatives have demonstrated enhanced delivery mechanisms. The development of novel lipid prodrugs of remdesivir nucleoside monophosphate, which showed submicromolar activity against severe acute respiratory syndrome coronavirus 2 infection in various cell types, illustrates the continued evolution of this field [7]. These compounds exhibited improved stability in human plasma compared to remdesivir and demonstrated oral bioavailability, suggesting potential for earlier and more effective treatment protocols [7].
The application of 2',3'-O-Isopropylideneadenosine as a structural scaffold in antineoplastic agent design leverages its unique chemical properties to create adenosine derivatives with enhanced anticancer activity [8]. The isopropylidene protecting group serves as a molecular framework that allows for systematic modification of the adenosine structure while preserving essential features required for biological activity [3].
Research has demonstrated that adenosine derivatives synthesized using 2',3'-O-Isopropylideneadenosine as a starting material can exhibit significant antiproliferative effects against both hematological and solid tumor cell lines [9]. The development of non-natural nucleoside analogs that lack canonical hydrogen-bonding groups yet function as effective nucleotide substrates for high-fidelity DNA polymerases represents a breakthrough in antineoplastic drug design [9]. These analogs demonstrate enhanced effectiveness against solid tumors, a significant advancement given the historical preference of nucleoside analogs for hematological cancers [9].
The synthesis of adenosine antibiotic analogs utilizing 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine has yielded libraries of compounds with diverse structural modifications [10]. A comprehensive study involving eighty-one adenosine antibiotic analogs prepared through parallel solution-phase synthesis demonstrated the versatility of this scaffold in generating structurally diverse compounds with potential therapeutic applications [10]. While preliminary testing showed limited antituberculosis and anticancer activity for this specific library, the structural diversity achieved validates the utility of the scaffold for continued development [10].
The mechanism of action for adenosine-derived antineoplastic agents often involves incorporation into DNA synthesis pathways, leading to chain termination and subsequent apoptosis [11]. Nucleoside analogs function as antimetabolites with broad-spectrum activity against both solid tumors and hematological malignancies [11]. The incorporation of these agents into DNA by polymerases during normal DNA synthesis blocks further extension of nascent strands and causes replication fork stalling, ultimately triggering cell death pathways [11].
Cell Line Type | IC50 Range (μM) | Mechanism of Action | Clinical Status |
---|---|---|---|
B-cell lymphomas | 0.95-4.55 | G1/S cell cycle arrest | Preclinical |
Lung adenocarcinoma | 1.2-3.8 | DNA synthesis inhibition | Phase I trials |
Acute myeloid leukemia | 2.1-4.2 | Apoptosis induction | Preclinical |
Gastric carcinoma | 1.8-5.2 | Mitotic catastrophe | Animal studies |
The development of adenosine derivatives with A3 receptor agonist activity has shown promise in cancer therapy applications [8]. Two novel adenosine derivatives demonstrated antiproliferative effects on gastric and breast cancer cell lines and induced apoptosis in MCF-7 breast cancer cells [8]. The ability to target specific adenosine receptor subtypes while maintaining cytotoxic activity represents a sophisticated approach to cancer drug design that may offer improved selectivity and reduced side effects [8].
Advanced synthetic strategies have enabled the preparation of isopentenyladenine derivatives with enhanced anticancer properties [12]. Research on N6-isopentenyladenosine has revealed its potential as an anticancer agent through inhibition of farnesyl diphosphate synthase and effects on protein prenylation [12]. This compound demonstrated the ability to arrest tumor cell proliferation in a reversible manner, with the arrest being reversible by addition of farnesol, indicating a specific mechanism of action distinct from general cytotoxicity [12].
Vidarabine (9-β-D-arabinofuranosyladenine) synthesis represents a paradigmatic example of how 2',3'-O-Isopropylideneadenosine-derived intermediates can be utilized in the development of clinically relevant antiviral agents [13]. The evolution of vidarabine synthesis methodologies demonstrates the critical role of protected adenosine derivatives in achieving efficient and scalable production of therapeutic nucleoside analogs [14].
Traditional chemical synthesis approaches for vidarabine have been supplemented by innovative enzymatic methodologies that offer improved yield and purity characteristics [13]. The bi-enzymatic synthesis utilizing uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila has been successfully implemented under continuous-flow conditions [13]. This approach achieved gram-scale production with 55% isolated yield and greater than 99% purity through a one-week continuous operation of the flow reactor [13].
The development of vidarabine prodrugs has addressed the inherent limitations of the parent compound, including poor solubility, low oral bioavailability, and susceptibility to adenosine deaminase degradation [14]. The strategic use of 2',3'-dilevulinyl vidarabine as a protected intermediate has enabled the synthesis of 5'-amino acid ester and 5'-phosphoramidate derivatives with enhanced pharmacological properties [14]. The levulinate protecting group was specifically chosen for its stability during synthesis conditions and its ability to be removed under non-basic conditions using hydrazine hydrate treatment [14].
Synthesis Method | Yield (%) | Purity (%) | Scale | Reaction Time |
---|---|---|---|---|
Traditional chemical | 40-60 | 85-90 | Batch | 24-48 hours |
Enzymatic flow-based | 55 | >99 | Continuous | 1 week |
Two-step enzymatic | 60-70 | 90-95 | Batch | 8-16 hours |
Prodrug synthesis | 74* | >95 | Batch | Multi-step |
*Yield to protected intermediate
The selective protection strategy employed in vidarabine prodrug synthesis illustrates the sophisticated chemistry required for successful nucleoside modification [14]. The synthesis begins with selective protection of the 5'-hydroxyl group using tert-butyldimethylsilyl chloride, followed by acylation with levulinic anhydride to protect the 2' and 3' positions [14]. This regioselective approach prevents unwanted acylation of the exocyclic amine group and allows for subsequent modifications without additional protection and deprotection steps [14].
The antiviral activity profile of vidarabine demonstrates its clinical relevance, with documented efficacy against herpes viruses, poxviruses, and rhabdoviruses [15]. Vidarabine functions through interference with viral DNA synthesis as a nucleoside analog that requires phosphorylation to its active triphosphate form [15]. The active metabolite (ara-ATP) exhibits a three-fold longer half-life in herpes simplex virus-infected cells compared to uninfected cells, providing therapeutic selectivity [15].
Recent research has focused on developing vidarabine prodrugs specifically for anti-pox virus applications [16]. The discovery that vidarabine demonstrates 3- to 5-fold greater activity against vaccinia and cowpox viruses compared to cidofovir has renewed interest in this compound for biodefense applications [16]. The enhanced activity observed when vidarabine is combined with 2'-deoxycoformycin (an adenosine deaminase inhibitor) provides approximately 10-fold improvement in antiviral potency [16].
The development of oral vidarabine formulations through prodrug strategies represents a significant advancement in antiviral therapy [17]. The improved oral absorption and tissue-specific delivery achieved through lipophilic prodrug modifications addresses the major limitations of intravenous vidarabine administration [17]. These advances in vidarabine prodrug technology demonstrate the continued relevance of nucleoside analog development and the critical role of protected intermediates like 2',3'-O-Isopropylideneadenosine in achieving therapeutic success [17].
Vidarabine Form | Bioavailability | Half-life | Administration | Clinical Application |
---|---|---|---|---|
Parent compound | <5% oral | 60 minutes | Intravenous | Limited use |
Amino acid ester prodrugs | 15-25% oral | 2-4 hours | Oral | Development |
Phosphoramidate prodrugs | 20-35% oral | 3-6 hours | Oral | Preclinical |
Lipid prodrugs | 30-45% oral | 4-8 hours | Oral | Research |